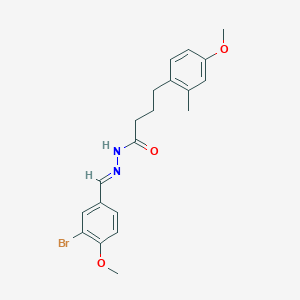![molecular formula C28H27N3O3 B297948 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B297948.png)
2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione, also known as EPPPP, is a heterocyclic compound with potential applications in the field of medicinal chemistry. EPPPP is a highly complex molecule with a unique structure, which makes it an interesting target for synthetic chemists and pharmacologists. In
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In addition, 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been reported to inhibit the proliferation of cancer cells and induce apoptosis through the modulation of various signaling pathways. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has several advantages for lab experiments, including its high potency and selectivity, which make it an attractive target for drug development. However, 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione also has some limitations, including its complex structure, which makes it difficult to synthesize and modify. In addition, 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Future Directions
There are several future directions for research on 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione and its derivatives. One area of research is the development of more potent and selective 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione analogs with improved pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione and its derivatives, which could lead to the development of new therapeutic targets for the treatment of various diseases. Finally, the potential use of 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione in combination with other drugs or therapies should be explored to determine its synergistic effects and potential clinical applications.
Conclusion:
In conclusion, 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione is a highly complex molecule with potential applications in the field of medicinal chemistry. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been shown to possess various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione and its derivatives, and to explore their potential clinical applications.
Synthesis Methods
The synthesis of 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione is a multi-step process that involves the condensation of various chemical reagents. The most common method of synthesizing 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione is through the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-ethoxyphenylhydrazine in the presence of a catalytic amount of acetic acid. The resulting intermediate is then treated with phosphorus oxychloride, followed by hydrolysis to yield 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione.
Scientific Research Applications
2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have investigated the anti-cancer properties of 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione and its derivatives, demonstrating their ability to inhibit the proliferation of cancer cells and induce apoptosis. 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione |
|---|---|
Molecular Formula |
C28H27N3O3 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-2,7-diphenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C28H27N3O3/c1-2-34-23-16-14-22(15-17-23)31-26(32)24-25(20-10-5-3-6-11-20)29-18-9-19-30(29)28(24,27(31)33)21-12-7-4-8-13-21/h3-8,10-17,24-25H,2,9,18-19H2,1H3 |
InChI Key |
ZGUXVWXGNUPKJY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(N4CCCN4C3(C2=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(N4CCCN4C3(C2=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)
![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)
![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)



![ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B297889.png)